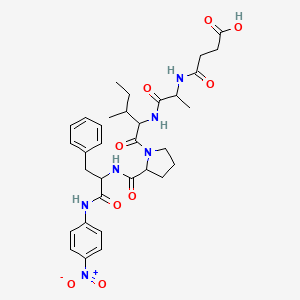
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA, also known as Suc-Ala-Ala-Pro-Phe-pNA, is a colorimetric substrate used primarily for enzyme activity assays. This compound is particularly significant in the study of elastase, a type of protease enzyme. When hydrolyzed by elastase, it releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically at 400-410 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroaniline group. The process typically involves the use of protecting groups to prevent unwanted side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions when exposed to specific proteases like elastase. The hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and various proteases. The reaction conditions often involve maintaining a temperature of around 20°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry .
Wissenschaftliche Forschungsanwendungen
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of elastase and other proteases
Biological Studies: Used to study the role of proteases in various biological processes, including inflammation and tissue remodeling
Medical Research: Helps in the development of inhibitors for proteases, which can be potential therapeutic agents for diseases like emphysema and cystic fibrosis
Industrial Applications: Employed in the quality control of protease enzymes used in detergents and other industrial products
Wirkmechanismus
The mechanism of action of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site and provides a measurable output that reflects enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase with similar properties
Suc-Ala-Pro-pNA: Used for detecting the activity of prolyl endopeptidase.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for alpha-chymotrypsin and other proteases.
Uniqueness
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is unique due to its specific use as a colorimetric substrate for elastase. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for enzyme activity assays, providing a clear and measurable output .
Eigenschaften
Molekularformel |
C33H42N6O9 |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
4-[[1-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |
InChI-Schlüssel |
KHWBGXHWQUFMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


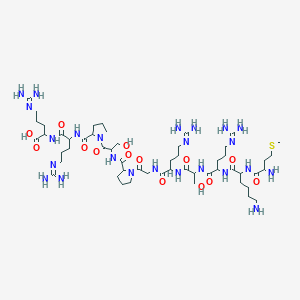
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
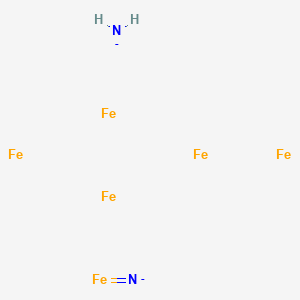
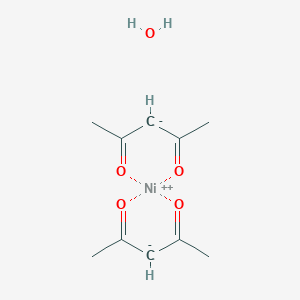

![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
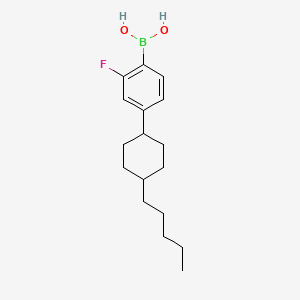
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
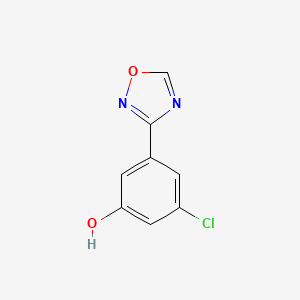
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
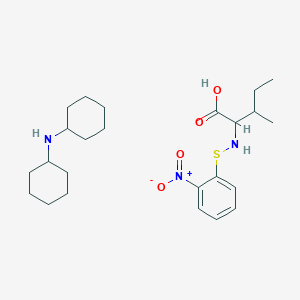
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)


